Methyl 5-methyl-4-(pyrazin-2-ylsulfanylmethyl)furan-2-carboxylate
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Overview
Description
Methyl 5-methyl-4-(pyrazin-2-ylsulfanylmethyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a pyrazin-2-ylsulfanylmethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-4-(pyrazin-2-ylsulfanylmethyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazin-2-ylsulfanylmethyl group: This step involves the nucleophilic substitution reaction where a pyrazine derivative reacts with a suitable sulfanylmethylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4-(pyrazin-2-ylsulfanylmethyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazine ring to a dihydropyrazine.
Substitution: The pyrazin-2-ylsulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydropyrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methyl-4-(pyrazin-2-ylsulfanylmethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-4-(pyrazin-2-ylsulfanylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-4-(pyridin-2-ylsulfanylmethyl)furan-2-carboxylate: Similar structure but with a pyridine ring instead of pyrazine.
Methyl 5-methyl-4-(thiazol-2-ylsulfanylmethyl)furan-2-carboxylate: Contains a thiazole ring instead of pyrazine.
Methyl 5-methyl-4-(benzothiazol-2-ylsulfanylmethyl)furan-2-carboxylate: Features a benzothiazole ring.
Uniqueness
Methyl 5-methyl-4-(pyrazin-2-ylsulfanylmethyl)furan-2-carboxylate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and reactivity compared to similar compounds with other heterocyclic rings.
Properties
IUPAC Name |
methyl 5-methyl-4-(pyrazin-2-ylsulfanylmethyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8-9(5-10(17-8)12(15)16-2)7-18-11-6-13-3-4-14-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXFKMGXKLREER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)CSC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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